Methyl 2,4-dioxopentanoate

概要

説明

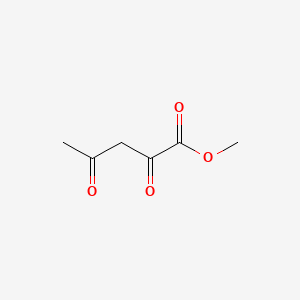

Methyl 2,4-dioxopentanoate, also known as methyl acetopyruvate, is an organic compound with the molecular formula C₆H₈O₄. It is a versatile intermediate used in various chemical syntheses and industrial applications. This compound is characterized by its two keto groups and an ester functional group, making it a valuable building block in organic chemistry.

作用機序

Target of Action

Methyl 2,4-dioxopentanoate, also known as Methyl β-acetylpyruvate , is a chemical compound that primarily interacts with conjugated dienes . These dienes are known as quenchers of most α,β-unsaturated ketones .

Mode of Action

The compound exhibits high regioselectivity in its reactions . It undergoes a photoaddition reaction with conjugated dienes, resulting in a variety of products . This reaction is characterized by the formation of three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters .

Biochemical Pathways

This compound is involved in the Weimberg pathway, a non-phosphorylative pathway that converts pentose sugars into α-ketoglutarate . In the penultimate reaction step of this pathway, 2-dehydro-3-deoxy-aldopentonate is converted to 2,5-dioxopentanoate (often called α-ketoglutaric semialdehyde) by 2-dehydro-3-deoxy-aldopentonate dehydratase .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . Its lipophilicity, measured as Log Po/w (iLOGP), is 1.16 , suggesting that it may have good permeability across biological membranes.

Result of Action

The photoaddition reaction of this compound with conjugated dienes results in the formation of a variety of products . These include three isomeric dihydropyrans, two oxetanes, and five isomeric hydroxy keto esters

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the photoaddition reaction it undergoes with conjugated dienes is likely to be affected by light conditions . .

生化学分析

Biochemical Properties

Methyl 2,4-dioxopentanoate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 2-dehydro-3-deoxy-aldopentonate dehydratase, which converts 2-dehydro-3-deoxy-aldopentonate to 2,5-dioxopentanoate . These interactions are crucial for the compound’s involvement in various metabolic pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the photoaddition reaction with 2,5-dimethyl-2,4-hexadiene, leading to the formation of different isomeric compounds . These interactions can impact cellular functions and contribute to the regulation of metabolic activities within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound participates in photocycloaddition reactions, which result in the formation of various adducts and isomeric compounds . These reactions highlight the compound’s ability to interact with different molecular targets and influence biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound undergoes photoaddition reactions, leading to the formation of different products depending on the reaction conditions . These temporal changes can affect the stability and degradation of the compound, as well as its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound’s dosage effects are limited, general principles of dosage-dependent effects can be applied. Higher doses may lead to toxic or adverse effects, while lower doses may be more beneficial for studying its biochemical properties and interactions .

Metabolic Pathways

This compound is involved in metabolic pathways such as the oxidative non-phosphorylative pathways of pentose catabolism. It is converted to 2,5-dioxopentanoate by the enzyme 2-dehydro-3-deoxy-aldopentonate dehydratase . This conversion is a key step in the metabolism of pentose sugars and highlights the compound’s role in metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within specific cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s biochemical effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, affecting its interactions with other biomolecules and its role in biochemical pathways .

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2,4-dioxopentanoate can be synthesized through the acylation of methyl ketones with dialkyl oxalate. The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure high yield and purity . Another common method involves the reaction of methyl acetoacetate with acetic anhydride in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

化学反応の分析

Types of Reactions

Methyl 2,4-dioxopentanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Catalysts: Acid or base catalysts are often employed in substitution reactions

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and ketones

科学的研究の応用

Chemical Synthesis

Methyl 2,4-dioxopentanoate serves as a crucial building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity allows it to participate in various chemical reactions:

- Photochemical Reactions : The compound undergoes photocycloaddition reactions that are valuable for synthesizing terpenoids and other complex organic molecules. For instance, it has been utilized in the synthesis of deoxytrisporone through reactions with conjugated dienes .

- Oxidation and Reduction : this compound can be oxidized to form carboxylic acids or reduced to yield alcohols. These transformations are essential for creating various functionalized derivatives needed in pharmaceuticals and agrochemicals.

Biological Applications

In biological research, this compound is instrumental in studying enzyme mechanisms and metabolic pathways:

- Enzyme Interactions : The compound interacts with enzymes such as 2-dehydro-3-deoxy-aldopentonate dehydratase, facilitating the conversion of substrates in metabolic pathways. This interaction is critical for understanding biochemical processes and developing enzyme inhibitors.

- Metabolic Pathways : It plays a role in the oxidative non-phosphorylative pathways of pentose catabolism, contributing to the formation of key metabolites like α-ketoglutarate. This pathway is significant in cellular metabolism and energy production.

Pharmaceutical Development

This compound is also recognized for its potential in pharmaceutical applications:

- Synthesis of Drug Intermediates : The compound serves as an intermediate in synthesizing various pharmaceutical agents. Its ability to undergo diverse chemical transformations makes it a valuable precursor in drug development.

- Therapeutic Research : Studies have explored its biological activities and interactions with biomolecules, indicating potential therapeutic applications. Research continues into its role as a lead compound for developing new drugs targeting metabolic disorders .

Industrial Applications

The industrial significance of this compound is evident in its use for producing agrochemicals and fine chemicals:

- Agrochemical Production : The compound's versatility allows it to be employed in synthesizing herbicides and pesticides, contributing to agricultural productivity.

- Chemical Manufacturing : In industrial settings, this compound is produced through optimized synthetic routes that maximize yield and purity. It is utilized in large-scale batch or continuous processes to ensure efficiency.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Synthesis of Terpenoids : A study demonstrated the photocycloaddition of this compound with various olefins to synthesize tricyclic diterpenoids effectively .

- Enzyme Mechanism Studies : Research involving this compound has provided insights into enzyme-catalyzed reactions within metabolic pathways, enhancing our understanding of biochemical processes critical for drug development.

- Industrial Production Techniques : A detailed analysis of industrial methods reveals optimized reaction conditions that ensure high yields of this compound while minimizing by-products during synthesis.

類似化合物との比較

Similar Compounds

- Methyl 2,4-dioxo-4-phenylbutanoate

- Methyl 2,4-dioxovalerate

- Methyl 3-acetylpyruvate

Uniqueness

Methyl 2,4-dioxopentanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it a valuable intermediate in organic synthesis, distinguishing it from other similar compounds .

生物活性

Methyl 2,4-dioxopentanoate, with the chemical formula CHO and CAS number 20577-61-1, is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, including antibacterial and enzyme inhibition activities, and presents relevant data tables and case studies.

This compound is characterized by its dicarbonyl structure, which contributes to its reactivity and biological activity. The compound has a molecular weight of 144.13 g/mol and exhibits high solubility in various solvents, making it a versatile intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 144.13 g/mol |

| Solubility | Very soluble |

| Log P (octanol-water) | -0.15 |

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria. In particular, it has shown selective activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Case Study: Antibacterial Evaluation

A study evaluated the antibacterial effects of this compound alongside other derivatives. The results are summarized in the following table:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 125 |

| This compound | Staphylococcus aureus | 62 |

| Reference Compound (Chloramphenicol) | Bacillus subtilis | 1 |

The results indicate that while this compound does not match the potency of chloramphenicol, it still demonstrates promising antibacterial properties that warrant further investigation .

Enzyme Inhibition Studies

This compound has also been explored for its potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit various enzymes involved in metabolic pathways. The inhibition of specific enzymes can lead to therapeutic applications in treating diseases where these enzymes play a crucial role.

Enzyme Activity Table

These findings suggest that while this compound may not be a potent inhibitor for all cytochrome P450 enzymes, its weak inhibition could be relevant in specific contexts.

特性

IUPAC Name |

methyl 2,4-dioxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(7)3-5(8)6(9)10-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHOEQINEXASKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174583 | |

| Record name | Methyl acetopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20577-61-1 | |

| Record name | Pentanoic acid, 2,4-dioxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20577-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl acetopyruvate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020577611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl acetopyruvate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl acetopyruvate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl 2,4-dioxopentanoate?

A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.

Q2: What are the key spectroscopic features of this compound?

A2: Key spectroscopic characteristics include:* 1H NMR: Signals indicative of both keto and enol tautomers, with characteristic peaks for the methyl, methylene, and methine protons. []* 13C NMR: Distinct signals for the carbonyl carbons, as well as the carbons of the methyl, methylene, and methine groups. [, , ]* IR: Strong absorptions corresponding to the carbonyl stretching vibrations of the keto and ester functionalities. [, ]

Q3: What solvents are commonly used with this compound?

A3: Common solvents include diethyl ether, tetrahydrofuran, dichloromethane, and toluene. The choice of solvent can significantly influence reaction outcomes, particularly in photochemical reactions. [, , , , , , ]

Q4: How is this compound utilized in organic synthesis?

A4: this compound serves as a versatile building block in organic synthesis, mainly due to:

- Photochemical [2+2] Cycloadditions: It readily undergoes photocycloadditions with various olefins, including isoprene, terpinolene, and methylenecycloalkanes, under UV irradiation, leading to the formation of cyclobutane rings. These cycloadducts are valuable intermediates for the synthesis of natural products. [, , , , , , , , , , , , , , , , , , , , ]

- Retro-Benzilic Acid Rearrangement: Proto-photocycloadducts, particularly those derived from reactions with methylenecycloalkanes, can undergo retro-benzilic acid rearrangement. This rearrangement offers a powerful strategy for constructing functionalized cyclopentenone derivatives. [, , , , , ]

Q5: What factors influence the regioselectivity of the [2+2] photocycloaddition reaction?

A5: The regioselectivity depends on the electronic and steric properties of the reacting olefin and the reaction conditions. In many cases, a single regioisomer is predominantly formed. [, , , , , , ]

Q6: Have computational methods been employed to study reactions involving this compound?

A6: While computational studies specifically focusing on this compound are limited in the provided research, computational tools like density functional theory (DFT) can be applied to investigate the reaction mechanisms, transition states, and regioselectivity of its photochemical reactions.

Q7: How does modifying the ester group of this compound affect its reactivity?

A7: While the research primarily focuses on the methyl ester, varying the ester group could impact the reactivity by influencing the electron density of the β-diketone moiety. Further research would be needed to ascertain these effects.

Q8: Are there any known strategies to enhance the stability of this compound during storage?

A8: Storing this compound under anhydrous conditions, at low temperatures, and in the absence of light can minimize self-condensation reactions and improve its shelf life. []

Q9: What safety precautions should be taken when handling this compound?

A9: Standard laboratory safety practices, including wearing appropriate personal protective equipment, working in a well-ventilated area, and avoiding contact with skin and eyes, should be followed. Consult the Safety Data Sheet for specific handling and storage recommendations.

Q10: What are essential resources for researchers working with this compound?

A10: Access to:* Photochemical reactors for conducting UV irradiation experiments* Standard organic synthesis equipment and techniques* Analytical instrumentation (NMR, IR, MS) for characterizing compounds* Chemical databases and literature resources for accessing relevant publications

Q11: What are some significant milestones in the research on this compound?

A11: Key milestones include:

Q12: What other research areas intersect with studies on this compound?

A12: Research on this compound has implications for:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。